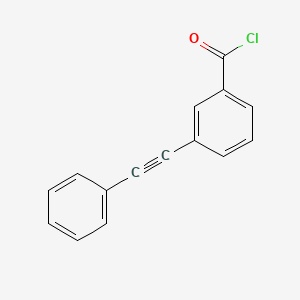
3-(Phenylethynyl)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenylethynyl)benzoyl chloride is an organic compound with the molecular formula C15H9ClO. It consists of a benzoyl chloride group attached to a phenylethynyl group. This compound is a derivative of benzoyl chloride, which is known for its reactivity and utility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Phenylethynyl)benzoyl chloride can be synthesized through various methods. One common method involves the reaction of 3-(phenylethynyl)benzoic acid with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically proceeds under reflux conditions, resulting in the formation of this compound along with the release of sulfur dioxide (SO2) or phosphorus oxychloride (POCl3) as by-products .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylethynyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Oxidation Reactions: The phenylethynyl group can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia (NH3) or primary amines (RNH2) are used under basic conditions to form amides.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions can oxidize the phenylethynyl group.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used for reduction reactions.
Major Products
Amides and Esters: Formed from nucleophilic substitution reactions.
Ketones and Carboxylic Acids: Resulting from oxidation reactions.
Alcohols and Alkanes: Produced through reduction reactions.
Scientific Research Applications
3-(Phenylethynyl)benzoyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-(Phenylethynyl)benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The phenylethynyl group can participate in π-π interactions and conjugation, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: A simpler acyl chloride with a benzene ring, used in similar substitution reactions.
Phenylacetylene: Contains a phenylethynyl group but lacks the acyl chloride functionality.
3-(Phenylethynyl)benzoic Acid: The carboxylic acid precursor to 3-(Phenylethynyl)benzoyl chloride.
Uniqueness
This compound is unique due to the presence of both the phenylethynyl and benzoyl chloride groups, allowing it to participate in a wide range of chemical reactions. Its dual functionality makes it a valuable intermediate in organic synthesis and research.
Properties
CAS No. |
920511-56-4 |
|---|---|
Molecular Formula |
C15H9ClO |
Molecular Weight |
240.68 g/mol |
IUPAC Name |
3-(2-phenylethynyl)benzoyl chloride |
InChI |
InChI=1S/C15H9ClO/c16-15(17)14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H |
InChI Key |
UCEUORKXIIUCST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CC=C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















